molecular formula C13H19FN2O2 B2981616 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline CAS No. 837421-93-9

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline

Cat. No.: B2981616
CAS No.: 837421-93-9
M. Wt: 254.305
InChI Key: FPWGARGGRSPJFA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is a highly functionalized organic compound with the molecular formula C13H19FN2O2 and a molecular weight of 254.305.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline are not mentioned in the available resources, it’s clear that this compound has numerous potential applications in various fields of research and industry. Its role as a key intermediate in the synthesis of various chemotherapeutic agents suggests potential for further exploration in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline typically involves the alkylation of 3-fluoro-4-nitroaniline with 3-chloropropylmorpholine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 3-Fluoro-4-(3-piperidin-4-ylpropoxy)aniline
  • 3-Fluoro-4-(3-pyrrolidin-4-ylpropoxy)aniline
  • 3-Fluoro-4-(3-azepan-4-ylpropoxy)aniline

Comparison: 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity, solubility, and biological activity profiles.

Properties

IUPAC Name

3-fluoro-4-(3-morpholin-4-ylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWGARGGRSPJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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